Although the provided papers do not detail the synthesis of this specific compound, analogous succinimide derivatives are often synthesized via reactions of substituted succinic anhydrides with amines. [, ] A potential synthetic route for 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione could involve reacting 3-bromophenylamine with an appropriately substituted succinic anhydride derivative bearing the 4-benzyl-1-piperidinyl substituent.
Applications
Anticonvulsant activity: Succinimides like ethosuximide and phensuximide are established anticonvulsant drugs. []
Anti-inflammatory activity: Some succinimide derivatives possess anti-inflammatory properties. []
Anticancer activity: While not explicitly mentioned in the provided papers, exploring the anticancer potential of this compound, particularly in light of the role of CYP2J2 in cancer progression [], could be of interest.
Materials Science: Certain succinimide derivatives have found applications in material science due to their ability to form complexes with metals. [] While speculative, 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione's structure might allow for similar applications.
Compound Description: This compound, also referred to as 3-(3,5-dimethylpiperidino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, was studied using X-ray crystallography to determine its structure. []
Relevance: This compound is structurally related to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione through the presence of a shared core structure: a piperidine ring directly attached to a succinimide ring. Both compounds also feature a halogenated phenyl group attached to the nitrogen of the succinimide. The primary differences lie in the substituents on the piperidine ring (benzyl at position 4 for the target compound, vs. methyl groups at positions 3 and 5 for the related compound) and the position of the halogen on the phenyl ring (meta for the target compound, vs. para for the related compound). []
3-(3-Bromophenyl)-1-methyl-2,5-pyrrolidinedione
Compound Description: This compound, an anticonvulsant, was studied using X-ray crystallography to determine its structure. []
Relevance: This compound is structurally similar to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione. Both share a core structure of a 3-bromophenyl group directly attached to a succinimide ring. The key difference is the presence of a 4-benzyl-1-piperidinyl substituent at position 3 of the succinimide ring in the target compound, which is absent in the related compound. []
Compound Description: This ketone derivative of succinimide was synthesized and tested for its antidiabetic and antioxidant activities. BW1 displayed promising in vitro and in vivo antidiabetic activity as well as significant antioxidant properties in DPPH and ABTS assays. []
Relevance: This compound shares the succinimide ring system with 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione. Both compounds also feature a phenyl ring directly attached to the nitrogen of the succinimide ring. The key difference is the presence of a 3-(4-benzyl-1-piperidinyl) substituent in the target compound and a (2-oxocyclohexyl) substituent in BW1. []
Compound Description: This compound is a ketone derivative of succinimide synthesized and evaluated for its antidiabetic and antioxidant activities. []
Relevance: Similar to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, BW2 possesses a succinimide core structure. Both compounds also share a benzyl group, although it is directly attached to the succinimide ring in BW2, unlike the target compound where it is part of a larger substituent. The key structural differences lie in the presence of a 3-(4-benzyl-1-piperidinyl) group in the target compound, which is replaced by a 3-(2-oxocyclohexyl) group in BW2, and the phenyl group directly attached to the succinimide nitrogen in the target compound, which is absent in BW2. []
Compound Description: BW3 is a ketone derivative of succinimide synthesized and investigated for its potential as an antidiabetic and antioxidant agent. []
Relevance: BW3 and 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione share a common succinimide ring system. Both compounds also possess a halogenated phenyl group, although the halogen is bromine at the para position in BW3 and bromine at the meta position in the target compound. Furthermore, BW3 lacks the 3-(4-benzyl-1-piperidinyl) group present in the target compound, featuring a 3-(2-oxocyclohexyl) group instead. []
Compound Description: This compound is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
Relevance: While 873140 doesn't directly share structural similarities with 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, it is relevant because the paper discussing it focuses on allosteric antagonists of CCR5. This paper [] explores the mechanism of action of different allosteric CCR5 antagonists, which could potentially be relevant for understanding the activity of other compounds targeting this receptor, although the structural dissimilarity suggests they likely bind to different sites.
Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor and was investigated for its mechanism of action alongside other CCR5 antagonists. []
Relevance: Although structurally dissimilar to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, Sch-C's relevance stems from its classification as an allosteric CCR5 antagonist. The paper discussing Sch-C [] examines various allosteric antagonists of CCR5, providing insights into potential mechanisms of action for this class of compounds.
Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. []
Relevance: While structurally distinct from 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, Sch-D's inclusion is due to its classification as an allosteric antagonist of CCR5. The paper [] investigating Sch-D delves into the mechanisms of action of various allosteric CCR5 antagonists, potentially offering insights relevant to other compounds targeting this receptor.
Compound Description: This compound functions as a noncompetitive allosteric antagonist of CCR5. []
Relevance: Despite lacking direct structural similarities to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, UK-427,857 is relevant because it belongs to the category of allosteric antagonists of the CCR5 receptor. The study discussing UK-427,857 [] investigates the mechanisms of action of different allosteric CCR5 antagonists, potentially providing insights relevant to other compounds targeting this receptor.
Compound Description: TAK779 is classified as a noncompetitive allosteric antagonist of the CCR5 receptor. []
Relevance: Although structurally different from 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, TAK779's inclusion is due to its shared classification as an allosteric antagonist of CCR5. The paper discussing TAK779 [] examines various allosteric CCR5 antagonists, offering potential insights into the mechanisms of action for this class of compounds, which may be relevant for understanding the activity of other compounds targeting this receptor.
Terfenadine and its Derivatives
Compound Description: Terfenadine is a histamine receptor antagonist known to inhibit CYP2J2. Derivatives of Terfenadine have been identified as selective inhibitors of human CYP2J2. [] One specific derivative mentioned in the paper is "compound 26", which showed promising antitumor activity in vitro and in vivo by inhibiting CYP2J2. Another derivative mentioned is 1-(4-bromophenyl)-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone (compound 11). []
Relevance: Although Terfenadine and its derivatives are not structurally related to 3-(4-benzyl-1-piperidinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione, their relevance stems from their activity as CYP2J2 inhibitors. The paper [] highlights the role of CYP2J2 in cancer cell proliferation and metastasis, and suggests that inhibiting this enzyme could be a potential therapeutic approach. This research indicates a potential link between CYP2J2 activity and the biological pathways relevant to the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.